7,8-Dimethyl-1,2,3,4-tetrahydroquinoline
Overview
Description
7,8-Dimethyl-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C11H15N. It belongs to the class of tetrahydroquinolines, which are partially saturated derivatives of quinoline. This compound is characterized by the presence of two methyl groups at the 7th and 8th positions of the tetrahydroquinoline ring. It is a colorless to pale yellow liquid that is used in various chemical and industrial applications .
Mechanism of Action
Mode of Action
It is known that tetrahydroquinoline derivatives are common in medicinal chemistry . They are often prepared by hydrogenation of the corresponding quinoline using heterogeneous catalysts .
Biochemical Pathways
It is known that tetrahydroquinoline derivatives can have various effects on biochemical pathways depending on their specific structure and functional groups .
Result of Action
It is known that some tetrahydroquinoline derivatives can have neurodegenerative effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethyl-1,2,3,4-tetrahydroquinoline typically involves the hydrogenation of 7,8-dimethylquinoline. This process can be carried out using hydrogen gas in the presence of a palladium or platinum catalyst under mild conditions. Another method involves the cyclization of appropriate precursors such as 2-alkenyl anilines with aldehydes in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow hydrogenation processes using fixed-bed reactors. This method ensures high efficiency and yield while maintaining the desired purity of the product .
Chemical Reactions Analysis
Types of Reactions: 7,8-Dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and selenium dioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated quinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
7,8-Dimethyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It serves as a building block for the synthesis of bioactive molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, antioxidants, and other industrial chemicals
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinoline: A parent compound with similar structural features but lacking the methyl groups at the 7th and 8th positions.
Tetrahydroisoquinoline: Another related compound with a different ring structure but similar chemical properties.
Uniqueness: 7,8-Dimethyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of the two methyl groups, which can influence its chemical reactivity and biological activity. These structural modifications can enhance its stability, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
7,8-dimethyl-1,2,3,4-tetrahydroquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-8-5-6-10-4-3-7-12-11(10)9(8)2/h5-6,12H,3-4,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJAPAYHPAVPTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCCN2)C=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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